Calcium bis(octylphenolate)

Description

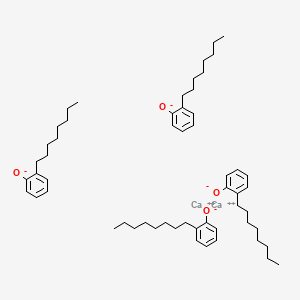

Calcium bis(octylphenolate) is a calcium salt derived from octylphenol, characterized by the chemical formula corresponding to two octylphenolate anions bound to a calcium cation. Its CAS registry number is 257-600-2 .

Properties

CAS No. |

84878-50-2 |

|---|---|

Molecular Formula |

C56H84Ca2O4 |

Molecular Weight |

901.4 g/mol |

IUPAC Name |

dicalcium;2-octylphenolate |

InChI |

InChI=1S/4C14H22O.2Ca/c4*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;;/h4*8-9,11-12,15H,2-7,10H2,1H3;;/q;;;;2*+2/p-4 |

InChI Key |

DXMHCXYQUHRJPL-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(octylphenolate) can be synthesized through a reaction between calcium hydroxide and octylphenol. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:

Ca(OH)2+2C8H9OH→Ca(C8H9O)2+2H2O

Industrial Production Methods

In industrial settings, the production of calcium bis(octylphenolate) involves large-scale reactors where calcium hydroxide and octylphenol are mixed in the presence of a suitable solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(octylphenolate) undergoes various chemical reactions, including:

Oxidation: The phenolate groups can be oxidized to form quinones.

Reduction: The compound can be reduced to regenerate the phenol groups.

Substitution: The phenolate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Regenerated phenol groups.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Applications in Materials Science

1. Antioxidant and Stabilizer:

Calcium bis(octylphenolate) is utilized as an antioxidant in various industrial applications. Its ability to inhibit oxidative degradation makes it valuable in the production of plastics, coatings, and lubricants. It helps maintain the integrity of these materials by preventing the formation of free radicals that can lead to deterioration over time.

2. Lubricating Oils:

The compound is compounded with lubricating oils to disperse sludges and maintain engine cleanliness. Its oil-soluble nature allows it to effectively interact with other components in engine oils, enhancing their performance and longevity .

Environmental Applications

1. Biodegradation Studies:

Research indicates that phenolic compounds, including calcium bis(octylphenolate), can impact microbial communities involved in biodegradation processes. Studies have shown that certain phenolic compounds can inhibit the activity of microorganisms responsible for breaking down organic pollutants, thus affecting bioremediation efforts .

2. Endocrine Disruption Research:

Calcium bis(octylphenolate) has been studied for its potential endocrine-disrupting effects, particularly concerning calcium signaling in cardiomyocyte differentiation from embryonic stem cells. This research highlights the importance of understanding how such compounds can interfere with normal physiological processes .

Biomedical Applications

1. Calcium Signaling Inhibition:

Research has demonstrated that bisphenol compounds can inhibit calcium ATPases, which are crucial for calcium signaling in cells. This inhibition can influence various cellular processes, including muscle contraction and neurotransmitter release . Understanding this mechanism may lead to insights into cardiovascular health and disease.

2. Therapeutic Potential:

The antioxidant properties of calcium bis(octylphenolate) suggest potential therapeutic applications in protecting against oxidative stress-related diseases. Its role as a neuroprotective agent has been explored, indicating possible benefits in conditions such as ischemic stroke .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on antioxidant properties | Investigated the effectiveness of calcium bis(octylphenolate) as an antioxidant in plastics | Demonstrated significant reduction in oxidative degradation compared to controls |

| Biodegradation impact study | Assessed the effects of phenolic compounds on microbial activity | Found that certain concentrations inhibited microbial degradation processes |

| Cardiomyocyte differentiation study | Examined the effects of octyl-phenol on stem cell differentiation | Showed reduced differentiation efficiency due to calcium signaling disruption |

Mechanism of Action

The mechanism by which calcium bis(octylphenolate) exerts its effects involves the interaction of the phenolate groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and regulatory details of calcium bis(octylphenolate) and related compounds:

*The molecular formula for calcium bis(octylphenolate) can be inferred as Ca(C₁₄H₂₁O)₂, assuming octylphenol (C₈H₁₈O) as the parent acid.

Solubility and Physicochemical Behavior

- Calcium bis(octylphenolate): Likely exhibits low water solubility due to the hydrophobic octyl chain, similar to other metal phenolates. This property may favor its use in non-aqueous industrial systems .

- Calcium bis(dihydrogenphosphate) : Highly water-soluble (1.21 mg/mL ), making it suitable for agricultural and nutritional applications .

Biological Activity

Calcium bis(octylphenolate) is a compound that has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial properties. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Calcium bis(octylphenolate) is a calcium salt of octylphenol, which belongs to a class of compounds known as phenolates. The structure can be represented as follows:

This structure contributes to its solubility in organic solvents and its ability to interact with various biological systems.

Antioxidant Activity

One of the primary areas of research on calcium bis(octylphenolate) is its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Research Findings

- In vitro Studies : A study investigated the antioxidant potential of phenolic compounds, including derivatives similar to calcium bis(octylphenolate). The results indicated that these compounds exhibited significant radical scavenging activity, with IC50 values ranging from 50 to 100 µg/mL depending on the specific structure and substitution patterns .

- Mechanism of Action : The antioxidant mechanism is primarily attributed to the ability of phenolic compounds to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. This action helps in protecting cellular components from oxidative damage .

Data Table: Antioxidant Activity of Phenolic Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Calcium bis(octylphenolate) | 75 | Radical scavenging |

| Caffeic acid | 50 | Electron donation |

| Gallic acid | 60 | Hydrogen atom donation |

Antimicrobial Properties

Calcium bis(octylphenolate) has also been studied for its antimicrobial properties, which are essential for applications in food preservation and pharmaceuticals.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that calcium bis(octylphenolate) exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be as low as 32 µg/mL for E. coli, indicating potent antibacterial effects .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and eventual cell death. This effect was enhanced when combined with other antimicrobial agents .

Data Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | High |

| Staphylococcus aureus | 64 | Moderate |

| Salmonella enterica | 128 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.